Product packaging for Butyl 1-naphthylacetate(Cat. No.:CAS No. 2876-75-7)

Butyl 1-naphthylacetate

Cat. No.: B11869654
CAS No.: 2876-75-7
M. Wt: 242.31 g/mol
InChI Key: ONFNCARYSQWBPI-UHFFFAOYSA-N
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Description

Contextualization within Naphthalene-Derived Esters and Auxin Analogues

Butyl 1-naphthylacetate (B1228651) is structurally defined as the butyl ester of 1-naphthaleneacetic acid. It is formed through an esterification reaction where the carboxyl group of 1-naphthaleneacetic acid reacts with butanol. bloomtechz.com This places it within the family of naphthalene-derived esters, a group of compounds recognized for their diverse applications, including their use as fluorescence probes and surfactants. nih.gov

Its primary scientific context is as a synthetic auxin analogue. Auxins are a class of plant hormones that play a central role in regulating plant growth and development, influencing processes such as cell elongation, division, and differentiation. The parent compound, 1-naphthaleneacetic acid (NAA), is a synthetic auxin that mimics the effects of the natural auxin, Indole-3-acetic acid (IAA). nih.gov Esters of NAA, such as Butyl 1-naphthylacetate, are studied for similar biological activities, as the ester group can be hydrolyzed in biological systems to release the active NAA molecule. nih.gov

Interdisciplinary Relevance in Chemical, Biological, and Environmental Sciences

The study of this compound and related compounds extends across multiple scientific disciplines.

Chemical Sciences: From a chemical perspective, the interest lies in its synthesis and properties. The esterification process to create this compound is a fundamental organic reaction. derpharmachemica.com Furthermore, naphthalene (B1677914) derivatives are known for their unique photophysical and chemical properties, making them subjects of research in materials science and analytical chemistry. nih.gov The rigid, conjugated π-electron system of the naphthalene core imparts characteristics like fluorescence and photostability. nih.gov

Biological Sciences: In biology, this compound is primarily investigated for its auxin-like activity. Like its parent acid NAA, it is used in agricultural and horticultural research to promote root formation in cuttings, control fruit development, and act as a general plant growth regulator. bloomtechz.comnih.gov The study of how synthetic auxins like NAA interact with biological membranes and cellular pathways is a significant area of research. nih.gov Related compounds, such as 1-naphthyl acetate (B1210297), are also used as substrates in enzyme assays to detect esterase activity. chemsrc.combiophoretics.com

Environmental Sciences: The widespread use of NAA and its derivatives in agriculture necessitates an understanding of their environmental fate. herts.ac.uk Research in environmental science examines the persistence of these compounds in soil and water systems. herts.ac.uk The U.S. Environmental Protection Agency (EPA) has evaluated naphthalene acetate compounds, including NAA and its esters, to ensure they meet modern safety standards for their use as pesticides and growth regulators. epa.gov

Historical Development and Academic Significance of Related Naphthyl Esters in Research

The academic significance of this compound is rooted in the history of its parent compound, NAA. The search for synthetic analogues of natural auxins began in the early 20th century due to the difficulty in extracting sufficient quantities of natural hormones from plants. bloomtechz.com In 1929, 1-naphthaleneacetic acid was successfully synthesized, providing a potent and accessible alternative. bloomtechz.com

During the 1930s, the crystalline form of NAA was prepared, which further facilitated its application as a plant growth regulator. bloomtechz.com By the mid-20th century, NAA and its derivatives, including amides and esters, were widely adopted in agricultural production to improve crop yield and quality. bloomtechz.comepa.gov The first product containing a naphthalene acetate derivative was registered in 1952. epa.gov The development of various esters of NAA, including the butyl ester, represents a continued effort to modify the compound's properties, potentially affecting its solubility, uptake, and release characteristics in plants.

Chemical and Physical Data

Detailed experimental data for this compound is limited in readily available literature. However, its basic chemical properties can be identified. For context, the properties of its parent acid are also provided.

Table 1: Properties of this compound

Property Value
Molecular Formula C₁₆H₁₈O₂

| Molecular Weight | 242.31 g/mol |

Table 2: Properties of 1-Naphthaleneacetic Acid (Parent Compound)

Property Value
Molecular Formula C₁₂H₁₀O₂
Molecular Weight 186.21 g/mol nih.gov
Physical Description White, odorless solid nih.gov
Melting Point 134.5-135.5 °C nih.gov

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, acetone, and chloroform nih.gov |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O2 B11869654 Butyl 1-naphthylacetate CAS No. 2876-75-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2876-75-7

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

butyl 2-naphthalen-1-ylacetate

InChI

InChI=1S/C16H18O2/c1-2-3-11-18-16(17)12-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,2-3,11-12H2,1H3

InChI Key

ONFNCARYSQWBPI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC1=CC=CC2=CC=CC=C21

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Butyl 1 Naphthylacetate

Esterification Reaction Pathways for Butyl 1-naphthylacetate (B1228651) Synthesis

The primary and most direct method for synthesizing Butyl 1-naphthylacetate is the Fischer esterification of 1-naphthylacetic acid with n-butanol. This acid-catalyzed reaction is an equilibrium-limited process where water is produced as a byproduct. google.com To drive the reaction toward the ester product, one of the reactants, typically the alcohol, is used in excess, or the water is removed as it forms, often through azeotropic distillation. google.com

Alternative synthetic routes to naphthylacetate esters exist, such as the modified Arndt-Eistert reaction. This multi-step method involves converting 1-naphthoyl chloride into a diazo ketone intermediate, 1-(diazoacetyl)naphthalene. Subsequent reaction of this intermediate with an alcohol in the presence of a catalyst, such as a silver benzoate/triethylamine (B128534) mixture, yields the corresponding ester. orgsyn.org This pathway was successfully used to produce ethyl 1-naphthylacetate with yields between 84–92%. orgsyn.org Another approach involves the reaction of 1-naphthylacetyl chloride with an alcohol in the presence of a base like pyridine (B92270) to form the ester.

1-Naphthylacetic acid itself can be synthesized through various historical methods, including the oxidation of α-naphthylacetaldehyde or from α-methylnaphthalene via bromination and subsequent reactions. acs.org

While specific kinetic data for the esterification of 1-naphthylacetic acid with n-butanol is not extensively detailed in the reviewed literature, valuable insights can be drawn from studies on analogous systems, such as the esterification of acetic or propionic acid with n-butanol. These reactions follow similar mechanisms and are influenced by the same set of parameters.

Kinetic studies on the esterification of acetic acid with n-butanol using a heterogeneous acid catalyst (Amberlyst-15) have been conducted in batch reactors. ijert.orgresearchgate.netbcrec.id Key findings from these studies demonstrate that the reaction rate and the conversion of the limiting reactant increase significantly with temperature. ijert.orgresearchgate.net For instance, in one study, the activation energy for the esterification of acetic acid with n-butanol was determined to be 28.45 kJ/mol. researchgate.net

The molar ratio of alcohol to acid is another critical parameter. Increasing the excess of n-butanol enhances the conversion of the carboxylic acid, shifting the reaction equilibrium towards the products. researchgate.net Studies have shown that increasing the molar ratio of n-butanol to acetic acid from 1:1 to 3:1 can increase acid conversion from 50% to 80% under specific conditions. semanticscholar.org The reaction is typically found to be intrinsically controlled, with external mass transfer resistance being negligible, especially at sufficient agitation speeds (e.g., above 800 rpm). ijert.orgresearchgate.net A second-order kinetic rate equation often provides a good fit for the experimental data. researchgate.net

Table 1: Kinetic Parameters for Analogous Esterification Reactions with n-Butanol

Carboxylic AcidCatalystTemperature Range (K)Molar Ratio (Acid:Alcohol)Activation Energy (kJ/mol)Reference
Acetic AcidAmberlyst-15351.15 - 366.151:1 to 1:1028.45 researchgate.net
Propionic AcidAmberlite363.15 - 403.151:1 to 1:4Not Specified researchgate.net
Acetic AcidAmberlyst-15343 - 3631:2Not Specified ijert.org

Catalytic Systems in Butyl Ester Synthesis, including Heterogeneous and Homogeneous Catalysis

A variety of catalytic systems can be employed for the synthesis of butyl esters, including this compound. These are broadly classified as homogeneous and heterogeneous catalysts.

Homogeneous Catalysis: The traditional and simplest method involves using strong Brønsted acids like concentrated sulfuric acid. derpharmachemica.com While effective and inexpensive, this method suffers from significant drawbacks, including equipment corrosion, difficulty in catalyst separation from the product mixture, and the generation of acidic waste. derpharmachemica.com More recently, Lewis acids have been explored. Simple zinc(II) salts, such as zinc oxide (ZnO) or zinc acetate (B1210297) (Zn(OAc)₂), have proven to be effective homogeneous catalysts for the esterification of fatty acids. nih.gov These catalysts can be recovered and recycled, offering a greener alternative to mineral acids. nih.gov

Heterogeneous Catalysis: Heterogeneous catalysts are preferred in industrial settings as they are easily separated from the reaction mixture, are often reusable, and are generally less corrosive. Solid acid catalysts are the most common type for esterification.

Ion-Exchange Resins: Macroporous sulfonic acid resins, such as Amberlyst-15, are widely studied and used for producing butyl acetate and other esters. ijert.orgresearchgate.netbcrec.id They show high activity and allow the reaction to proceed under relatively mild conditions.

Molecular Sieves: A sulfonated molecular sieve was used effectively to catalyze the synthesis of methyl 1-naphthylacetate from 1-naphthylacetic acid and methanol, achieving a yield above 99%. researchgate.net The catalyst demonstrated high stability and was reused 11 times without a significant loss of activity. researchgate.net

Heteropolyacids: Keggin-type heteropolyacids, such as Sn₁/₂HPW₁₂O₄₀, have been developed as highly efficient green catalysts for n-butyl acetate synthesis. A 96.2% yield was achieved at 130 °C, and the catalyst could be recycled multiple times. researchgate.net

Metal Oxides: Porous niobium(V) oxide, synthesized via a sol-gel method, has been shown to be a superior catalyst to bulk Nb₂O₅, ZrO₂, and Al₂O₃ for the esterification of acetic acid with butanol, highlighting the importance of a porous structure for providing more active sites. researchgate.net

Table 2: Comparison of Catalytic Systems for Butyl Ester Synthesis

Catalyst TypeCatalyst ExamplePhaseAdvantagesDisadvantagesReference
Mineral AcidSulfuric AcidHomogeneousLow cost, high activityCorrosive, waste generation, difficult separation derpharmachemica.com
Metal SaltZinc Oxide (ZnO)HomogeneousRecyclable, less corrosiveRequires separation from product nih.gov
Ion-Exchange ResinAmberlyst-15HeterogeneousEasy separation, reusable, mild conditionsLower thermal stability than inorganic catalysts researchgate.netbcrec.id
Molecular SieveSulfonated SieveHeterogeneousHigh yield, high stability, reusableMay require specific preparation researchgate.net
HeteropolyacidSn₁/₂HPW₁₂O₄₀HeterogeneousHigh efficiency, green catalyst, reusableCan be more expensive researchgate.net

Advanced Synthesis Strategies for this compound Analogues and Derivatives

Beyond the direct synthesis of this compound, advanced strategies are employed to create analogues and derivatives with modified properties. These strategies often focus on introducing chirality or adding new functional groups to the core structure.

The introduction of a chiral center into analogues of this compound requires stereoselective synthesis techniques. While specific examples for this compound are not prominent, the principles can be illustrated with related naphthylacetic acid derivatives. The α-carbon of the acetic acid moiety is a common target for creating a stereocenter.

Key strategies include:

Asymmetric Synthesis: This involves building the chiral molecule from an achiral starting material using a chiral catalyst or auxiliary. For example, the stereocontrolled synthesis of 1-substituted homotropanones has been achieved using chiral N-tert-butanesulfinyl imines as intermediates. mdpi.com

Chiral Resolution: This method separates a racemic mixture into its constituent enantiomers. The synthesis of (R)-α-Methoxy-2-naphthylacetic acid, a structural analogue, can be achieved through the chiral resolution of the racemic mixture using techniques like chiral chromatography or enzymatic methods.

Dynamic Kinetic Resolution (DKR): This powerful technique combines the resolution of a racemate with the in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single desired enantiomer. encyclopedia.pub Lipase-catalyzed DKR has been successfully used to synthesize axially chiral 2,2′-dihydroxy-1,1′-biaryls, demonstrating its utility for complex chiral molecules. encyclopedia.pub

These methodologies provide a framework for the potential synthesis of chiral analogues of this compound, where a substituent at the α-position would create a chiral center.

Modifying the properties of this compound can be achieved by introducing various functional groups onto the aromatic naphthalene (B1677914) ring. This functionalization is typically performed on the 1-naphthylacetic acid precursor before esterification.

Patent literature reveals several strategies for this purpose. For instance, methods have been developed for preparing 2-(6'-substituted-2'-naphthyl) acetic acid derivatives, where substituents are introduced at the 6-position of the naphthalene core. google.com Another example is the synthesis of trifluoromethyl-substituted 2-naphthylacetic acid ester derivatives. This process involves the chlorination of a methyl-substituted naphthylacetic ester followed by reaction with antimony trifluoride. google.com These examples demonstrate that the naphthalene ring is amenable to electrophilic substitution and other modification reactions to install a wide range of functional groups, thereby creating a library of derivatives with potentially altered physical, chemical, or biological properties.

Derivatization for Tailored Research Applications

Derivatization of this compound or its parent acid is a key strategy for creating molecular tools for specific research purposes, ranging from fundamental chemical studies to the development of controlled-release systems.

Controlled-Release Systems: A notable example is the synthesis of coumarin-caged derivatives of 1-naphthaleneacetic acid (NAA). acs.org In this work, the carboxylic acid group of NAA was esterified with a photoremovable protecting group based on coumarin (B35378). This derivatization renders the molecule inactive until it is exposed to light of a specific wavelength (e.g., 365 nm), which cleaves the ester bond and releases the active NAA. The release rate can be tuned by modifying substituents on the coumarin moiety. acs.org Such derivatives are invaluable for studying biological processes with high spatial and temporal control.

Probes for Mechanistic Studies: Derivatization can be used to create model compounds for studying reaction mechanisms. The synthesis of (4-nitrophenyl) 2-naphthalen-1-ylacetate serves this purpose. The 4-nitrophenyl group is an excellent leaving group, making this ester a suitable substrate for detailed kinetic and mechanistic investigations of ester hydrolysis.

Coordination Chemistry: 1-Naphthylacetic acid is used as a ligand to synthesize novel metal-coordination complexes. nih.govresearchgate.net The carboxylate group coordinates to metal ions, and the bulky naphthalene moiety influences the resulting geometry and properties of the complex. These derivatives are synthesized to study structural features, spectroscopic properties, and potential applications in catalysis or materials science. nih.gov

Analytical Derivatization: For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS), carboxylic acids like NAA are often derivatized to increase their volatility and thermal stability. A common method is methylation, for example, by using trimethylchlorosilane (TMCS) in methanol, to convert the acid into its methyl ester prior to analysis. acs.org

Synthesis of this compound Conjugates and Prodrugs for Mechanistic Studies

The synthesis of conjugates and prodrugs is a key strategy in medicinal chemistry and chemical biology to enhance the properties of a parent molecule. mdpi.com A prodrug is an inactive or less active derivative of a drug molecule that undergoes biotransformation in the body to release the active drug. medcraveonline.com This approach can be used to improve pharmacokinetic profiles or to study the mechanism of action of the parent compound. mdpi.commedcraveonline.com

Carrier-linked prodrugs are formed by attaching a carrier moiety to the drug, often via an ester or amide bond that can be cleaved enzymatically in the body. mdpi.commedcraveonline.com For this compound, the ester linkage itself can be considered a prodrug form of 1-naphthylacetic acid, designed for cleavage by esterase enzymes to release the active auxin compound. researchgate.net

The synthesis of more complex conjugates for mechanistic studies involves linking this compound to other molecules, such as amino acids, glycol spacers, or fluorescent reporters. nih.govmdpi.com For instance, a common strategy involves coupling the carboxylic acid precursor (1-naphthylacetic acid) with a functionalized molecule using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). medcraveonline.com Another approach involves the synthesis of sterically hindered esters, such as tert-butyl esters, which have been shown to enhance metabolic stability in other prodrug systems. acs.org

A specific example of a related conjugate synthesis for mechanistic studies is the creation of fluorescent probes. For instance, a probe was developed by reacting 2-(2′-hydroxyphenyl) benzoxazole (B165842) (HBT) with acetyl chloride in the presence of triethylamine to form an acetate ester. nih.gov A similar strategy could be employed to link a fluorescent tag to the 1-naphthylacetic acid backbone to visualize its transport and localization within biological systems.

The table below illustrates potential conjugate and prodrug structures derived from 1-naphthylacetic acid, the precursor to this compound.

Compound Name Structure of R Group in Ester (R-O-C(O)CH₂-Naphthyl) Purpose
This compound-CH₂CH₂CH₂CH₃Parent Compound
Glycine-linked Prodrug-CH₂C(O)NHCH₂COOHAmino acid conjugate for targeted transport
Glycol-spaced Prodrug-CH₂CH₂O-C(O)CH₂-NaphthylIntroduction of a spacer to control release kinetics mdpi.com
Fluorescent Conjugate-(Fluorophore)Mechanistic studies via fluorescence imaging nih.gov

Exploration of Metal Coordination Compounds with Naphthyl Ester Ligands

The carboxylate group of 1-naphthylacetic acid, the parent acid of this compound, serves as an effective ligand for a wide array of metal ions, forming stable coordination complexes. nih.govnih.gov These metal-organic frameworks are of interest for their structural diversity and potential applications in catalysis and materials science. nih.govresearchgate.net

A significant number of metal ions have been used to prepare coordination compounds with the 1-naphthylacetato ligand. nih.gov The most common are first-row transition metals, including manganese (Mn), cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). nih.govresearchgate.net Coordination compounds with second and third-row transition metals such as yttrium (Y), ruthenium (Ru), silver (Ag), and cadmium (Cd) have also been synthesized and studied. nih.gov

The synthesis of these complexes typically involves the reaction of a metal salt (e.g., acetate, nitrate) with 1-naphthylacetic acid or its sodium salt in a suitable solvent. mdpi.comnih.gov The 1-naphthylacetato ligand usually coordinates to the metal center through the oxygen atoms of the carboxylate group in various modes (monodentate, bidentate, bridging), leading to diverse structural architectures from simple mononuclear complexes to intricate polynuclear clusters. nih.gov

Characterization of these metal complexes relies on a suite of analytical techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to confirm the coordination of the ligand to the metal. The formation of a complex is indicated by a shift in the characteristic stretching frequencies of the carbonyl (C=O) group and the appearance of new absorption bands corresponding to metal-oxygen (M-O) bonds at lower frequencies. mdpi.com

UV-Visible Spectroscopy provides information about the electronic transitions within the complex and helps to elucidate the coordination geometry around the metal ion. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy can be used to characterize diamagnetic complexes in solution. mdpi.com

The table below summarizes examples of metal complexes formed with naphthalene-based ligands, highlighting the diversity of metals and resulting structures.

Metal Ion Ligand(s) Resulting Geometry/Complex Type Reference
Co(II), Ni(II), Cu(II), Zn(II), Pb(II), Cd(II)Naphthyl acetohydrazideAmorphous transition metal complexes mdpi.com
Cu(II)1-(2-methylnaphthalen-1-yl)-1H-pyrazoleSquare planar or octahedral complexes nih.gov
Mn(II/III), Fe(III), Y(III), Ag(I)1-NaphthylacetatoVarious, including mononuclear and polynuclear complexes nih.gov
Al(III)Binaphthyl-based iminophenolatesBimetallic complexes acs.org

Biochemical Interactions and Enzymatic Pathways Involving Butyl 1 Naphthylacetate

Substrate Specificity and Enzyme Kinetics of Esterases

Butyl 1-naphthylacetate (B1228651) serves as a substrate for a heterogeneous group of enzymes known as carboxylesterases (CE, EC 3.1.1.1). ucanr.edu These enzymes are characterized by their ability to catalyze the hydrolysis of a wide array of esters, amides, and thioesters. ucanr.edu The interaction is not limited to general carboxylesterases; the compound also interacts with acetylcholinesterase (AChE, EC 3.1.1.7), the enzyme crucial for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine. researchgate.net

The related compound, 1-naphthyl acetate (B1210297), is a well-documented chromogenic substrate used to measure the activity of both AChE and CE. researchgate.netnih.gov In assays, the enzymatic cleavage of the ester bond yields 1-naphthol (B170400), which can then be reacted with a chromogenic agent like Fast Blue B salt to produce a colored dye, allowing for the quantification of enzyme activity or inhibition. researchgate.net Studies on various esterases, including those from mammalian liver and cold-active bacteria, demonstrate a broad specificity that includes various naphthyl esters and butyl esters. ucanr.edumdpi.com For instance, a cold-adapted lipase, HaSGNH1, was shown to specifically hydrolyze butyl esters such as p-nitrophenyl butyrate (B1204436) and was also active on 1-naphthyl acetate. mdpi.com This suggests that the structural components of Butyl 1-naphthylacetate—the butyl group and the naphthyl acetate moiety—are recognized and processed by these enzymes. In silico studies have shown that 1-naphthyl acetate exhibits a highly favorable interaction with AChE, suggesting it can be a better substrate than the commonly used acetylthiocholine (B1193921) in some contexts. researchgate.net

Table 1: Enzyme Interactions with Naphthyl and Butyl Esters

Enzyme Substrate Class Interaction Type Significance
Carboxylesterases (CE) Carboxylic Esters Hydrolysis Primary metabolic pathway for ester-containing xenobiotics. ucanr.edu
Acetylcholinesterase (AChE) Naphthyl Esters Hydrolysis Used as an alternative substrate for activity assays and inhibitor screening. researchgate.netresearchgate.net

| SGNH-type Lipases (e.g., HaSGNH1) | Butyl Esters, Naphthyl Esters | Hydrolysis | Demonstrates broad substrate promiscuity of some lipases/esterases. mdpi.com |

The enzymatic hydrolysis of this compound involves the cleavage of its ester bond. This biochemical reaction is catalyzed by esterases like AChE and CE. ucanr.eduresearchgate.net The process yields two primary metabolites: 1-Naphthol and Butyric Acid . In an aqueous environment, butyric acid may exist in equilibrium with its conjugate base, butyrate, and a proton, while the alcohol corresponding to the butyl group, Butanol , can also be considered a final product of the hydrolysis.

The reaction can be summarized as: this compound + H₂O → 1-Naphthol + Butyric Acid

It is important to distinguish the hydrolysis products of this compound from compounds like 1-Naphthylacetic Acid (NAA). 1-Naphthylacetic acid is a plant auxin and a different chemical entity; it is not a direct metabolite of this compound hydrolysis. The hydrolysis of this compound specifically breaks the ester linkage connecting the butanoyl group to the naphthyl ring, releasing 1-naphthol. ucanr.eduresearchgate.net The general mechanism for ester hydrolysis is a well-established process that is fundamental to the metabolism of many biological and xenobiotic compounds. kirj.eeeurl-pesticides.eu

Table 2: Metabolites of this compound Hydrolysis

Parent Compound Enzyme Primary Metabolites

| This compound | Carboxylesterases, Acetylcholinesterase | 1-Naphthol, Butyric Acid (or Butanol) |

Role in Biochemical Signaling Pathways

The hydrolysis of esters like this compound can play a role in modifying the biochemical environment of tissues. Research using the related compound 1-naphthyl acetate on maize (Zea mays) coleoptile segments has demonstrated that its hydrolysis leads to the acidification of the incubation medium. nih.gov This process is attributed to the enzymatic activity occurring in the extracellular space of the plant cells. nih.gov

The study showed that the addition of 1-naphthyl acetate resulted in the release of acetic acid into the medium, which was directly correlated with a decrease in the medium's pH. nih.gov The stoichiometry between the released protons and the acetate ions was nearly 1:1. nih.gov This indicates that esterases located on or outside the plant cell plasma membrane can cleave the ester, releasing the carboxylic acid component directly into the extracellular matrix. By analogy, the hydrolysis of this compound in a similar plant tissue system would be expected to release butyric acid, likewise causing extracellular acidification. This mechanism highlights a potential role for esterase activity in modulating local pH, which can influence various physiological processes in plants.

Mechanistic Studies of Molecular Recognition and Ligand-Enzyme Interactions

The molecular mechanism by which esterases hydrolyze substrates like this compound is centered on the enzyme's active site architecture. Many esterases, including AChE and various carboxylesterases, belong to the α/β-hydrolase fold superfamily. researchgate.netnih.gov A key feature of these enzymes is a deep active-site gorge that houses the catalytic machinery. researchgate.net

Central to the catalytic activity is the catalytic triad (B1167595) , a conserved set of three amino acid residues, typically consisting of a serine (Ser), a histidine (His), and an acidic residue, which is either aspartate (Asp) or glutamate (B1630785) (Glu). researchgate.netnih.gov The catalytic mechanism proceeds as follows:

Substrate Binding: The ester substrate enters the active site gorge. In AChE, a peripheral anionic site (P-site) near the mouth of the gorge can interact with and guide cationic substrates toward the catalytic triad at the base. researchgate.netacs.org

Nucleophilic Attack: The serine residue of the catalytic triad, activated by the nearby histidine and aspartate/glutamate, performs a nucleophilic attack on the carbonyl carbon of the ester bond in this compound.

Formation of Acyl-Enzyme Intermediate: This attack leads to the formation of a transient tetrahedral intermediate, followed by the release of the alcohol moiety (1-Naphthol) and the formation of a covalent acyl-enzyme intermediate (a butyryl-enzyme complex).

Deacylation: A water molecule, activated by the histidine residue, hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid (butyric acid) and regenerating the free enzyme for another catalytic cycle.

Studies on specific SGNH-type hydrolases have identified key amino acid residues that form the substrate-binding pocket and regulate substrate entry and specificity through non-covalent interactions. mdpi.comnih.gov For the HaSGNH1 enzyme, the catalytic triad was identified as Ser18, Asp171, and His174, and the substrate-binding pocket was surrounded by residues Asn83, Met86, Arg87, Phe131, and Ile173. mdpi.comnih.gov This detailed understanding of the active site provides a clear model for how this compound is recognized and positioned for efficient hydrolysis.

Table 3: Key Features of Esterase Active Sites

Feature Description Residues (Examples) Role in Hydrolysis
Catalytic Triad A set of three coordinated amino acids that directly participate in catalysis. Ser, His, Asp/Glu researchgate.netnih.gov Performs nucleophilic attack and facilitates bond cleavage.
Active Site Gorge A deep, narrow cleft leading from the enzyme surface to the active site. - Guides the substrate to the catalytic triad and protects the reaction from solvent. researchgate.net
Peripheral Anionic Site (P-site) A secondary binding site located at the entrance of the gorge in AChE. Trp286, Asp74 (in human AChE) researchgate.net Initial binding and orientation of substrates. acs.org

| Substrate-Binding Pocket | Amino acid residues lining the active site that determine substrate specificity. | Asn83, Met86, Arg87, Phe131, Ile173 (in HaSGNH1) nih.gov | Controls substrate entry and positioning via noncovalent interactions. |

Comparative Analysis of Hydrolytic Efficiency across Different Esterase Families

The hydrolysis of this compound, a synthetic ester, serves as a crucial reaction in various biochemical and industrial applications. The efficiency of this bioconversion is highly dependent on the catalytic activity of the esterases employed. Esterases, a diverse group of hydrolases, are classified into several families based on their amino acid sequence homology and conserved structural motifs. This section provides a comparative analysis of the hydrolytic efficiency of different esterase families towards this compound, highlighting the diversity in their substrate specificity and catalytic prowess.

Carboxylesterases (EC 3.1.1.1)

Carboxylesterases represent a ubiquitous family of enzymes known for their broad substrate specificity, capable of hydrolyzing a wide array of esters. ucanr.edu Studies on mammalian liver carboxylesterases have demonstrated their capacity to cleave 1-naphthyl esters. ucanr.edu Notably, α-naphthyl esters of acetic, propionic, and butyric acids are considered excellent substrates for these enzymes. ucanr.edu Research comparing different hydrolases from mammalian liver revealed that most substrates, including by inference this compound, were hydrolyzed at higher rates by hydrolase B compared to hydrolase A. ucanr.eduucanr.edu The efficiency of hydrolysis by carboxylesterases can be influenced by the lipophilicity of the substrate. For α-naphthyl carboxylates, an increase in enzyme activity is observed with increasing lipophilicity up to a certain point, after which the activity tends to decrease. ucanr.edu

SGNH Hydrolase Family

The SGNH hydrolase family, characterized by four conserved blocks of amino acid residues (Ser-Gly-Asn-His), exhibits significant hydrolytic activity towards various esters. A novel esterase from this family, LaSGNH1, isolated from Lactobacillus acidophilus, has shown high activity towards acetate- or butyrate-containing compounds, including 1-naphthyl acetate. mdpi.com This suggests a potential for efficient hydrolysis of this compound. Members of the SGNH family often display a preference for short-chain p-nitrophenyl esters and show regioselectivity, with higher activity towards 1-naphthyl acetate compared to its 2-naphthyl counterpart. mdpi.com

α/β-Hydrolase Superfamily

A versatile esterase, CN1E1, belonging to the α/β-hydrolase superfamily, has been identified with broad substrate reactivity, including towards polyaromatic hydrocarbon (PAH) esters like naphthalene (B1677914) esters. nih.govcore.ac.uk This enzyme demonstrates a distinct substrate preference, being most catalytically active for hydrolyzing various PAH esters. nih.govcore.ac.uk While specific data on this compound is not provided, the high activity on related naphthalene-containing esters suggests it would be a viable substrate. The enzyme is noted to be cold-adapted, with optimal activity at lower temperatures. nih.govcore.ac.uk

Comparative Hydrolytic Activity Data

To illustrate the varying efficiencies of different esterases, the following table summarizes key findings from the literature. It is important to note that direct comparative studies using this compound across all esterase families are limited. The data presented is often based on the hydrolysis of similar substrates like 1-naphthyl acetate or other naphthyl esters, which serve as a proxy for the potential activity on this compound.

Esterase Family/EnzymeSourceSubstrate(s) StudiedKey Findings on Hydrolytic Efficiency
Carboxylesterases Mammalian Liverα-Naphthyl esters (acetate, propionate, butyrate)α-Naphthyl esters are excellent substrates; Hydrolase B is generally more active than Hydrolase A. ucanr.eduucanr.edu
SGNH Hydrolase Family Lactobacillus acidophilus (LaSGNH1)1-Naphthyl acetateHigh activity observed, indicating strong potential for this compound hydrolysis. mdpi.comresearchgate.net
α/β-Hydrolase Superfamily Naphthalene-enriched community (CN1E1)Naphthalene estersBroad reactivity and high catalytic activity towards PAH esters. nih.govcore.ac.uk
Other Esterases Bacillus subtilis (BS2m), Halomonas elongata (HeE)Butyl estersShowed good activity with butyl esters, suggesting efficient hydrolysis of this compound. mdpi.com

The rate of hydrolysis of naphthyl esters can also be influenced by the specific isomer. For instance, mammalian liver esterases have been found to cleave the carbonates, thiocarbonates, and carboxylic esters of α-naphthol more rapidly than the corresponding β-naphthol isomers. ucanr.edu This highlights the importance of the steric arrangement of the substrate in the active site of the enzyme.

Environmental Behavior and Transformation Research of Butyl 1 Naphthylacetate

Environmental Degradation Pathways and Kinetics

The persistence of Butyl 1-naphthylacetate (B1228651) in the environment is determined by its susceptibility to both biotic and abiotic degradation processes. The primary degradation pathways include biodegradation and phototransformation, which break down the compound into simpler, and often less harmful, substances.

The biodegradation of Butyl 1-naphthylacetate is anticipated to proceed primarily through the hydrolysis of its ester bond, a common pathway for ester-containing compounds in the environment. This initial step is catalyzed by microbial esterase enzymes, yielding 1-naphthol (B170400) and butyric acid. medchemexpress.comfrontiersin.org This enzymatic hydrolysis is a well-documented process for similar compounds; for instance, carbaryl (B1668338), which also contains a 1-naphthyl group linked to a carbamate (B1207046) ester, is hydrolyzed to 1-naphthol by microbial enzymes. frontiersin.org

The degradation of the parent naphthalene (B1677914) structure has been extensively studied. For the related compound 1-naphthaleneacetic acid (NAA), the half-life in soil is reported to be approximately 10 days, with degradation being primarily attributed to microbial activity. nih.gov The degradation of NAA proceeds through metabolites such as 1-naphthoic acid. envipath.org It is plausible that the biodegradation of the naphthyl moiety of this compound follows similar pathways after the initial hydrolysis. The rate of biodegradation can be influenced by environmental factors such as temperature, pH, oxygen availability, and the composition of the microbial community.

Table 1: Predicted Initial Biodegradation Products of this compound

Initial ReactantPredicted Primary ProductsCatalyzing Process
This compound1-Naphthol, Butyric acidMicrobial Esterase Hydrolysis

Phototransformation, or degradation by light, is another significant pathway for the removal of this compound from the environment, particularly in sunlit surface waters and on soil surfaces. Research on the closely related compound 1-naphthyl acetate (B1210297) reveals that it can undergo a photo-Fries rearrangement upon exposure to UV light. This reaction involves the homolytic cleavage of the ester bond, forming a radical pair (1-naphthoxyl radical and acetyl radical) which can then recombine to form ortho- and para-hydroxyacetophenones.

Analogously, this compound is expected to undergo similar photochemical reactions. Exposure to sunlight, especially the UV-B portion of the spectrum, can lead to the cleavage of the ester linkage, generating a 1-naphthoxyl radical and a butyl radical. These reactive intermediates can then participate in a variety of subsequent reactions.

Furthermore, studies on 1-naphthaleneacetic acid (NAA) show it undergoes rapid photolysis in water, on soil, and in the air. epa.gov The observed photolysis products of NAA include 1-naphthoic acid and phthalic acid, indicating the potential for ring cleavage under environmental photolytic conditions. nih.gov This suggests that beyond the initial ester cleavage, the naphthalene ring system of this compound is also susceptible to photochemical degradation.

Table 2: Potential Phototransformation Reactions of this compound

Initial ReactantProposed MechanismPotential Products
This compoundPhoto-Fries RearrangementOrtho/Para-Butyryl-1-naphthol
This compoundPhotolytic Cleavage1-Naphthoxyl radical, Butyl radical
Naphthalene MoietyPhoto-oxidation1-Naphthoic acid, Phthalic acid derivatives

Environmental Partitioning and Transport Studies

The movement and distribution of this compound within and between air, water, soil, and sediment are dictated by its physical and chemical properties. Volatilization, sorption, and leaching are key processes that determine its environmental concentration and potential for exposure.

Volatilization is the process by which a substance evaporates into the atmosphere. For related compounds like ethyl 1-naphthaleneacetate, volatilization from plant surfaces has been identified as a potentially important route of dissipation. epa.gov Given its structure, this compound may also exhibit some degree of volatility, particularly from terrestrial surfaces under warm conditions. However, volatilization from water and soil surfaces is generally considered to be less significant for compounds with similar structures. epa.gov

Once in the atmosphere, the fate of this compound is governed by photochemical reactions and deposition. Based on estimations for the related 1-naphthaleneacetic acid, the compound is expected to primarily exist in the particulate phase in the atmosphere. nih.gov Its atmospheric lifetime will be determined by its reaction with photochemically produced hydroxyl radicals (•OH). The calculated atmospheric half-life for 1-naphthaleneacetic acid due to this reaction is approximately 10 hours. nih.gov Particulate-phase compounds are ultimately removed from the atmosphere through wet and dry deposition. nih.gov

Sorption to soil and sediment particles is a critical process that affects the mobility and bioavailability of this compound. The extent of sorption is influenced by the compound's hydrophobicity and the physicochemical properties of the soil, such as organic matter content, clay content, and pH. d-nb.infonih.gov

The parent compound, 1-naphthaleneacetic acid, is suggested to have moderate to low mobility in soil. epa.gov However, this compound, due to the addition of the butyl group, is more hydrophobic (higher log P) than its parent acid, which would suggest a stronger tendency to sorb to soil organic matter. Studies on other hydrophobic compounds, such as Di-n-butyl phthalate (B1215562) (DBP), have shown that sorption is strongly correlated with the organic matter content of the soil and is inversely related to soil particle size. nih.gov Strong sorption reduces the concentration of the chemical in the soil porewater, thereby limiting its potential to leach into groundwater. d-nb.info

The primary hydrolysis product, 1-naphthol, also exhibits significant sorption to soil and geologic materials, a process that is influenced by the character of the organic matter in these matrices. nih.gov Therefore, both the parent compound and its primary degradation product are likely to be retained in the upper soil layers, particularly in soils with high organic carbon content. This retention reduces the risk of groundwater contamination through leaching.

Table 3: Estimated Physicochemical Properties and Environmental Behavior of this compound

PropertyEstimated Value/BehaviorImplication for Environmental Fate
Water SolubilityLowLow mobility in aqueous phase; favors sorption.
Octanol-Water Partition Coefficient (log P)High (higher than NAA)Strong sorption to organic matter in soil/sediment.
Vapor PressureLow to ModeratePotential for volatilization from surfaces, but low from water.
Soil Sorption Coefficient (Koc)HighLow potential for leaching into groundwater.

Biotransformation by Microbial Communities

Microbial biotransformation refers to the structural modification of a chemical by microorganisms, which can lead to detoxification or the formation of new compounds. medcraveonline.comslideshare.net For this compound, microbial communities in soil and water are expected to play a central role in its transformation.

The initial and most crucial biotransformation step is the enzymatic hydrolysis of the ester bond by microbial esterases, as detailed in section 4.1.1. medchemexpress.comfrontiersin.org This reaction breaks the molecule into 1-naphthol and butyric acid, making the carbon accessible for microbial metabolism.

Following hydrolysis, microbial communities can further transform the degradation products. The biotransformation of the naphthalene moiety is well-documented for related compounds. For example, Stenotrophomonas maltophilia can metabolize 1-naphthoic acid, a likely downstream product, via double hydroxylation and subsequent ring cleavage. nih.gov

Recent research on the biotransformation of 1-butylnaphthalene (B155879) by the soil bacterium Sphingobium barthaii provides significant insight into the potential fate of the butyl and naphthyl components of this compound. This study identified multiple transformation pathways, including the shortening of the alkyl chain and the opening of the aromatic ring. nih.gov This suggests that once the ester bond of this compound is cleaved, soil and aquatic microorganisms possess the metabolic machinery to degrade both the naphthalene ring and the butyl side chain, leading to the eventual mineralization of the compound to carbon dioxide and water.

Anaerobic Degradation Pathways and metabolite Identification

The anaerobic biodegradation of this compound is initiated by the enzymatic cleavage of its ester bond. This hydrolysis reaction is a critical first step, yielding 1-naphthylacetic acid and butanol. This process is catalyzed by microbial esterases, which are widespread in various environments.

Following the initial hydrolysis, the resulting metabolites, 1-naphthylacetic acid and butanol, are expected to undergo further degradation under anaerobic conditions. The anaerobic fate of butanol is well-documented and typically involves fermentation to organic acids, such as butyrate (B1204436), and ultimately to methane (B114726) and carbon dioxide in methanogenic environments.

The anaerobic degradation pathway of 1-naphthylacetic acid is less characterized. However, based on studies of similar naphthalene derivatives, it is hypothesized to proceed through the degradation of the naphthalene ring system. For instance, under anaerobic conditions, naphthalene and 2-methylnaphthalene (B46627) can be metabolized to 2-naphthoic acid nih.govresearchgate.net. Similarly, 1-methylnaphthalene (B46632) is anaerobically transformed into 1-naphthoic acid nih.gov. These findings suggest that the naphthalene moiety of 1-naphthylacetic acid is susceptible to microbial attack, likely involving carboxylation or other modifications of the ring structure, followed by ring cleavage. The complete mineralization under anaerobic conditions would ultimately convert the carbon skeleton to methane and carbon dioxide clu-in.orgumass.edu.

A proposed initial stage of the anaerobic degradation of this compound is presented in the table below.

Table 1: Proposed Initial Metabolites in the Anaerobic Degradation of this compound

Parent Compound Proposed Initial Metabolites Metabolic Process
This compound1-Naphthylacetic acidEster Hydrolysis
ButanolEster Hydrolysis

Role of Microbial Enzymes in Ester Cleavage

The crucial initial step in the anaerobic transformation of this compound is the cleavage of the ester bond, a reaction catalyzed by a class of enzymes known as esterases (carboxylesterases; EC 3.1.1.1). mdpi.comnih.govresearchgate.netnih.gov These enzymes are hydrolases that facilitate the breakdown of esters into an acid and an alcohol in the presence of water.

Microbial esterases are ubiquitous in nature and exhibit a broad range of substrate specificities. researchgate.net Several studies have identified microbial enzymes capable of hydrolyzing structurally similar compounds, such as 1-naphthyl acetate. For example, a carbaryl hydrolase from Blastobacter sp. strain M501, which degrades the carbamate insecticide carbaryl (1-naphthyl N-methylcarbamate), also demonstrates activity against 1-naphthyl acetate asm.org. This suggests that enzymes with specificity for the naphthyl moiety are capable of cleaving different types of ester linkages. Furthermore, various bacterial species have been screened for their ability to produce esterases using 1-naphthyl acetate as a substrate researchgate.net.

The catalytic mechanism of many esterases involves a catalytic triad (B1167595), typically composed of serine, histidine, and an acidic amino acid residue (e.g., aspartic acid or glutamic acid), located within the enzyme's active site nih.gov. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester, which leads to the formation of an acyl-enzyme intermediate and the release of the alcohol (butanol in the case of this compound). The intermediate is then hydrolyzed to release the carboxylic acid (1-naphthylacetic acid) and regenerate the free enzyme.

While the general enzymatic principle of ester cleavage is well-established, the specific microbial esterases responsible for the anaerobic degradation of this compound have not yet been isolated and characterized. The degradation process likely involves a consortium of anaerobic microorganisms, where one or more species produce the necessary esterases to initiate the degradation cascade.

Applications in Plant Physiology and Agricultural Science Research

Auxin-Like Activities and Plant Growth Regulation Research

The auxin activity derived from Butyl 1-naphthylacetate (B1228651) is fundamental to its application in plant science. As a stable precursor to NAA, it provides a source for this potent plant growth regulator, which influences a wide array of developmental processes from the cellular level to the whole plant.

Furthermore, NAA influences cell division, a function that is critical in plant development and propagation. youtube.com One of the most widespread applications of NAA in horticulture is to initiate the formation of adventitious roots from stem and leaf cuttings. wikipedia.orgdoraagri.com This ability to significantly alter the root system architecture by promoting root initiation is a cornerstone of vegetative propagation techniques for numerous plant species. wikipedia.orgbloomtechz.com

Table 1: Documented Auxin-Like Effects of 1-Naphthaleneacetic Acid (NAA) This table summarizes the principal physiological effects observed in plants following the application of NAA, the active metabolite of Butyl 1-naphthylacetate.

Physiological ProcessObserved Effect of NAAResearch Application
Cell Elongation Promotes the lengthening of cells, particularly in stems.Studies on plant growth responses to stimuli (e.g., light, gravity). study.com
Cell Division Stimulates cell proliferation, especially in combination with cytokinins.Plant tissue culture and callus formation. youtube.com
Root Development Induces adventitious root formation.Vegetative propagation from cuttings. doraagri.combloomtechz.com
Flowering Can be used to promote or synchronize flowering in certain species (e.g., pineapple).Horticultural management to control flowering time. ncert.nic.in
Fruit Development Prevents premature fruit drop and can be used for fruit thinning.Orchard management to improve fruit quality and yield. wikipedia.org

The influence of NAA extends to fundamental biochemical and biophysical processes within the plant. Research indicates that NAA application can beneficially influence metabolic activities that support growth and yield. In rice, for example, NAA has been shown to affect the translocation of assimilates—the products of photosynthesis—from source tissues (like leaves) to sink tissues (like grains), thereby contributing to increased yield. researchgate.net Studies on the wax apple have also noted that treatment with NAA can lead to a significant increase in leaf chlorophyll (B73375) content, a key component of the photosynthetic machinery. researchgate.net

At the molecular level, auxins are powerful regulators of gene expression. The application of auxin can rapidly alter the abundance of specific messenger RNAs (mRNAs), indicating a direct role in transcription and RNA synthesis. nih.gov The regulatory network is complex, involving mechanisms such as post-transcriptional gene silencing and the modulation of alternative splicing of mRNAs, which allows for precise control over plant development. oup.com While direct research on the specific effects of this compound on membrane permeability is not extensively documented, auxins as a class initiate their signaling pathways at the cell membrane, implying a fundamental interaction that alters membrane-associated processes.

Controlled-Release Formulations for Sustainable Agricultural Applications

To improve the efficiency and environmental profile of agricultural inputs, modern research focuses on developing controlled-release formulations. These technologies aim to provide a steady, prolonged supply of the active ingredient, minimizing waste and environmental contamination. This compound, as a precursor to NAA, is a candidate for inclusion in such advanced delivery systems.

Biodegradable polymers serve as a promising platform for the controlled delivery of agrochemicals like NAA. These polymers can be formulated into a matrix that encapsulates the active compound. For instance, hydrogels synthesized from natural polymers such as sodium alginate and carboxymethyl cellulose (B213188) have been effectively used to encapsulate NAA. nih.gov These formulations exhibit a sustained, slow-release profile over extended periods. nih.gov The release rate can be modulated by the composition of the polymer matrix. griffith.edu.auresearchgate.net Polysaccharide-based systems, using materials like chitosan (B1678972) or alginic acid, are also being developed to protect the active ingredient from premature degradation and to ensure its release is synchronized with the plant's needs. mdpi.com

Nanotechnology offers a novel approach to creating highly efficient delivery systems for plant growth regulators. Research has demonstrated the successful synthesis of NAA-silica conjugated nanospheres designed for controlled release. nih.gov These nano-sized formulations provide better penetration through the plant cuticle and can deliver the active ingredient more efficiently to target tissues. nih.gov A key finding from this research was that the nano-conjugated NAA displayed superior efficacy in promoting root formation compared to the conventional technical form of the compound. nih.gov Another innovative approach involved incorporating NAA and zinc oxide nanoparticles into an integrated hydrogel formulation, which showed a high encapsulation efficiency of 92.53% and a sustained-release profile over 21 days. nih.gov

Table 2: Comparison of NAA Release Formulations This table presents data on the efficiency and release characteristics of different advanced delivery systems for 1-Naphthaleneacetic Acid (NAA).

Formulation TypeCarrier MaterialKey Findings
Hydrogel Sodium Alginate, Carboxymethyl Cellulose, ZnO NanoparticlesEncapsulation efficiency of 92.53%; sustained slow-release over 21 days. nih.gov
Nanospheres Silica (conjugated with NAA)Release is influenced by particle size, pH, and temperature; demonstrated better efficacy in rooting than technical NAA. nih.gov

Interactions with Endogenous Plant Hormonal Networks

The physiological effects of any plant growth regulator are not isolated but are the result of complex interactions with the plant's endogenous hormonal network. The NAA released from this compound interacts synergistically and antagonistically with other key plant hormones to orchestrate growth and development. ncert.nic.in

A classic example of hormonal interaction is the balance between auxin and cytokinin. This ratio is a critical determinant of cell fate in plant tissue culture; a higher auxin-to-cytokinin ratio typically promotes root formation, whereas a lower ratio favors shoot development. mdpi.com NAA also exhibits synergistic interactions with other hormones. For example, when applied with gibberellic acid, NAA has been shown to significantly increase the formation of cellulose fibers in plants. wikipedia.org Furthermore, auxins are known to stimulate the biosynthesis of ethylene, another important plant hormone involved in processes like fruit ripening and senescence. youtube.com The interplay with abscisic acid (ABA), the primary hormone involved in stress responses and growth inhibition, is also crucial. An intact ABA signaling pathway can be a prerequisite for the activity of certain growth-regulating compounds, highlighting the integrated nature of hormonal signaling in response to both developmental cues and environmental stress. ncert.nic.innih.gov

Cross-talk with Cytokinin Pathways and Apical Dominance

The intricate relationship between auxins and cytokinins is a cornerstone of plant developmental biology, particularly in the regulation of apical dominance. Apical dominance is the phenomenon where the central, main stem of a plant grows more strongly than the lateral stems. This process is primarily controlled by the downward transport of auxin from the apical bud, which inhibits the outgrowth of axillary buds. Cytokinins, conversely, are known to promote bud outgrowth. nih.govresearchgate.net The balance and interaction—or cross-talk—between these two hormone pathways are critical in shaping a plant's architecture.

While the synthetic auxin 1-Naphthylacetic acid (NAA) has been utilized in studies to investigate this hormonal interplay, a thorough review of scientific literature reveals a significant gap in knowledge specifically concerning this compound. To date, dedicated research examining the specific cross-talk between this compound and cytokinin pathways in the context of apical dominance has not been published.

General auxin-cytokinin cross-talk in apical dominance involves auxin, transported from the shoot apex, inhibiting cytokinin biosynthesis or accumulation in the nodal stems, thereby suppressing lateral bud growth. nih.gov When the apex is removed (decapitation), the auxin supply is cut off, leading to an increase in cytokinin levels in the nodes and the subsequent outgrowth of lateral buds. researchgate.net Application of NAA to the cut surface can typically substitute for the apex and restore the inhibition of lateral buds. researchgate.net

However, without specific experimental data on this compound, its precise effects on cytokinin signaling, transport, or biosynthesis in relation to apical dominance remain unknown. It is not scientifically sound to extrapolate the specific activities of NAA to its butyl ester derivative without direct experimental evidence. Factors such as uptake, transport, metabolism, and receptor affinity can differ significantly between the acid form (NAA) and its ester (this compound), potentially leading to different physiological outcomes.

Future research is required to elucidate the role, if any, that this compound plays in this complex regulatory network. Such studies would need to measure changes in endogenous cytokinin levels and gene expression in response to this compound application and observe its direct effects on axillary bud outgrowth.

Advanced Analytical and Spectroscopic Methodologies for Butyl 1 Naphthylacetate Research

Chromatographic Techniques for Compound Analysis and Metabolite Profiling

Chromatographic techniques are indispensable for the separation and analysis of Butyl 1-naphthylacetate (B1228651) and its potential metabolites. The choice of technique is often dictated by the volatility and polarity of the analyte, as well as the required sensitivity and resolution of the analysis.

High-Performance Liquid Chromatography (HPLC) Applications for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds like Butyl 1-naphthylacetate. A common approach involves reversed-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For compounds similar to this compound, such as other esters, a C18 column is frequently employed.

The mobile phase typically consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape and resolution. sielc.com Isocratic elution, where the mobile phase composition remains constant, can be used for simple mixtures, while gradient elution, with a changing mobile phase composition, is preferred for more complex samples to ensure adequate separation of all components. mdpi.com Detection is commonly achieved using an ultraviolet (UV) detector, set at a wavelength where the naphthalene (B1677914) moiety exhibits strong absorbance.

Table 1: Illustrative HPLC Parameters for Analysis of Naphthyl Esters

ParameterCondition
Column C18 reversed-phase (e.g., 4.6 mm i.d. x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (gradient or isocratic)
Detector UV-Vis at a specific wavelength (e.g., 272 nm for related compounds) researchgate.net
Flow Rate 1.0 mL/min (typical)
Injection Volume 10-20 µL

Note: This table provides a general set of starting conditions; method optimization would be required for the specific analysis of this compound.

Gas Chromatography (GC) for Volatile Ester Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for the analysis of esters like this compound. notulaebotanicae.ro In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) is commonly used for the detection of organic compounds, providing high sensitivity. researchgate.netnih.gov

The choice of the stationary phase is critical for achieving good separation. For ester analysis, a mid-polarity column, such as one with a polyethylene (B3416737) glycol (wax) or a phenyl-substituted polysiloxane phase, is often effective. notulaebotanicae.rorestek.com The retention time of a compound in GC is a key parameter for its identification and can be expressed as a retention index, which normalizes the retention time to those of a series of n-alkanes, providing a more robust identification parameter across different instruments and conditions. nist.govglsciences.comnih.gov

For the analysis of this compound, a temperature-programmed method, where the column temperature is gradually increased, would likely be employed to ensure the efficient elution of this relatively high-boiling point ester. While a specific retention index for this compound is not widely documented, the retention time for a related compound, n-butyl acetate (B1210297), on a specific column is approximately 8.77 minutes under defined conditions. glsciences.com

Table 2: Typical GC-FID Parameters for Volatile Ester Analysis

ParameterCondition
Column Capillary column (e.g., ZB-WAX plus, 60 m x 0.25 mm i.d., 0.25 µm film thickness) notulaebotanicae.ro
Carrier Gas Helium or Nitrogen
Injector Temperature 240-250 °C notulaebotanicae.ro
Oven Program Initial temperature hold followed by a temperature ramp
Detector Flame Ionization Detector (FID)
Detector Temperature 250-300 °C notulaebotanicae.ro

Note: This table outlines general GC conditions; specific parameters would need to be optimized for this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Structural Elucidation of Naphthalene Derivatives

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it an ideal technique for the trace analysis and structural elucidation of this compound and its metabolites. rsc.org This technique is particularly valuable for analyzing complex matrices where low concentrations of the target analyte are present.

In LC-MS/MS, after separation by the LC system, the analyte is ionized, typically using electrospray ionization (ESI), and then subjected to two stages of mass analysis. In the first stage, a specific precursor ion corresponding to the protonated or deprotonated molecule of interest is selected. This precursor ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage of mass spectrometry. This process, known as Multiple Reaction Monitoring (MRM), provides a highly selective and sensitive method for quantification. nrcgrapes.in

For naphthalene derivatives like 1-naphthylacetic acid, a precursor ion of m/z 185 can be selected, which then fragments to a product ion of m/z 141. mhlw.go.jpeurl-pesticides.eu A similar approach could be developed for this compound, where the precursor ion would correspond to its molecular weight, and characteristic fragment ions would be identified for selective monitoring. The mass spectrum of the related compound 1-naphthyl acetate shows a prominent peak at m/z 144, which could potentially be a characteristic fragment for this compound as well. nih.govchemicalbook.comnist.gov

Table 3: Illustrative LC-MS/MS Parameters for Naphthalene Derivatives

ParameterCondition
LC Column C18 reversed-phase
Mobile Phase Acetonitrile/Water with formic acid or ammonium (B1175870) acetate
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
MS Analysis Multiple Reaction Monitoring (MRM)
Precursor Ion (example) [M+H]⁺ or [M-H]⁻ of this compound
Product Ions (example) Characteristic fragment ions

Note: The specific precursor and product ions for this compound would need to be determined experimentally.

Spectroscopic Characterization in Mechanistic and Synthetic Studies

Spectroscopic techniques are fundamental for confirming the structure of newly synthesized this compound and for monitoring the progress of chemical reactions in which it is involved.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring and Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring reactions involving chromophoric compounds like this compound, due to the presence of the naphthalene ring system which absorbs UV light. The technique can also be used for quantification based on the Beer-Lambert law.

The synthesis of this compound from 1-naphthol (B170400) and butyl acetate, for instance, can be monitored by observing the change in the UV-Vis spectrum over time. The disappearance of the reactant's absorbance maximum and the appearance of the product's absorbance maximum can indicate the progress of the reaction. A similar approach has been used to monitor the conversion of 1-naphthyl acetate to 1-naphthol. plos.org

For quantitative analysis, a calibration curve of absorbance versus concentration is prepared using standards of pure this compound. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for the definitive structural confirmation of this compound.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester functional group, including a strong C=O stretching vibration around 1735-1750 cm⁻¹ and C-O stretching vibrations. chemicalbook.comchemicalbook.comnist.gov The presence of the aromatic naphthalene ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy would reveal the number of different types of protons, their chemical environment, and their connectivity. The spectrum of this compound is expected to show signals for the aromatic protons of the naphthalene ring, typically in the downfield region (around 7-8 ppm). The protons of the butyl group would appear more upfield, with the O-CH₂ protons being the most deshielded of the butyl chain due to the adjacent oxygen atom (around 4 ppm). hmdb.cayoutube.comoregonstate.edunp-mrd.orgchemicalbook.comchemicalbook.com

¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The spectrum would show distinct signals for the carbonyl carbon of the ester (around 170 ppm), the aromatic carbons of the naphthalene ring (in the 110-150 ppm range), and the aliphatic carbons of the butyl group (in the upfield region). illinois.edupdx.educhemicalbook.comoregonstate.eduyoutube.comlibretexts.org

By analyzing the chemical shifts, integration values (in ¹H NMR), and coupling patterns, the complete structure of this compound can be unequivocally confirmed.

Table 4: Predicted Characteristic Spectroscopic Data for this compound

TechniquePredicted FeatureApproximate Position
IR C=O stretch (ester)1735-1750 cm⁻¹
C-O stretch (ester)1000-1300 cm⁻¹
Aromatic C-H stretch>3000 cm⁻¹
Aromatic C=C stretch1450-1600 cm⁻¹
¹H NMR Aromatic protons7.0-8.5 ppm
O-CH₂ protons (butyl)~4.1 ppm
CH₂ protons (butyl)1.4-1.7 ppm
CH₃ protons (butyl)~0.9 ppm
¹³C NMR C=O (ester)~171 ppm
Aromatic carbons110-150 ppm
O-CH₂ carbon (butyl)~64 ppm
CH₂ carbons (butyl)19-31 ppm
CH₃ carbon (butyl)~14 ppm

Note: These are predicted values based on the analysis of related structures and general spectroscopic principles.

Enzyme Activity Assays and Detection Methods

The enzymatic hydrolysis of this compound by esterases is a key reaction that can be monitored using various detection methods. The choice of method often depends on the required sensitivity, throughput, and the specific research question being addressed. Spectrophotometric and fluorimetric assays are among the most common and well-established techniques for this purpose.

Spectrophotometric Detection:

A widely used spectrophotometric method involves a two-step process. nih.govnih.gov First, the esterase enzyme is allowed to hydrolyze this compound, which results in the formation of 1-naphthol and butyric acid. In the second step, a diazonium salt, such as Fast Blue RR salt, is added to the reaction mixture. nih.gov This salt couples with the enzymatically produced 1-naphthol to form a colored diazo dye complex. The concentration of this dye, and therefore the amount of 1-naphthol produced, can be quantified by measuring the absorbance of the solution at a specific wavelength, typically around 510 nm. nih.gov The rate of the color formation is directly proportional to the esterase activity.

A continuous assay has also been developed for 1-naphthyl acetate that monitors the formation of 1-naphthol directly by measuring the change in absorbance at 320 nm, eliminating the need for a coupling agent. nih.gov This approach offers a simpler and more rapid way to measure esterase activity and could likely be adapted for this compound. nih.gov

Fluorimetric Detection:

Fluorimetric assays offer a significant increase in sensitivity compared to spectrophotometric methods. The underlying principle is similar, involving the enzymatic release of 1-naphthol. However, instead of a colorimetric reaction, the 1-naphthol is either detected directly by its native fluorescence or, more commonly, it reacts with a reagent to produce a highly fluorescent product. The intensity of the fluorescence emission is then measured using a fluorometer, which provides a highly sensitive measure of the enzyme's catalytic activity.

The table below illustrates the type of data that could be generated from a spectrophotometric assay measuring esterase activity with this compound as the substrate.

Table 1: Illustrative Data from a Spectrophotometric Esterase Activity Assay

This table presents hypothetical data from an experiment measuring the initial reaction rates of an esterase at various concentrations of this compound. The activity is determined by monitoring the formation of the 1-naphthol-Fast Blue RR complex at 510 nm.

This compound Concentration (µM)Initial Rate (Absorbance Units/min)Specific Activity (µmol/min/mg protein)
100.0150.5
200.0280.93
400.0521.73
800.0903.0
1600.1404.67
3200.1906.33

To gain a deeper understanding of how this compound interacts with a specific esterase, a combination of in vitro and in silico validation methods is employed. These approaches provide crucial information on the kinetics of the enzymatic reaction and the molecular details of the substrate binding to the enzyme's active site.

In Vitro Validation:

In vitro studies are essential for characterizing the enzymatic hydrolysis of this compound under controlled laboratory conditions. A primary goal of these studies is to determine the kinetic parameters of the enzyme, such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). The Km value represents the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the enzyme's affinity for the substrate. A lower Km value generally signifies a higher affinity. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.

These parameters are typically determined by measuring the initial reaction rates at varying concentrations of this compound while keeping the enzyme concentration constant. The resulting data can be plotted using methods such as the Lineweaver-Burk or Michaelis-Menten plots to calculate Km and Vmax. For a related substrate, 1-naphthyl acetate, the Km and Vmax values for an insect esterase were determined to be 28 ± 2 µM and 6.0 ± 0.1 µM/min, respectively. nih.gov

In Silico Validation:

In silico methods, primarily molecular docking, provide a computational approach to predict and analyze the binding of this compound to the active site of an esterase. Molecular docking simulations use computer algorithms to model the interaction between a ligand (this compound) and a protein (the esterase) at an atomic level. This technique can predict the preferred binding orientation of the substrate in the enzyme's active site and estimate the binding affinity, often expressed as a docking score.

These simulations can identify key amino acid residues in the active site that are involved in binding the substrate through various interactions, such as hydrogen bonds and hydrophobic interactions. This information is invaluable for understanding the structural basis of substrate specificity and the catalytic mechanism of the enzyme.

The following table provides an example of the type of results that could be obtained from a molecular docking study of this compound with a hypothetical esterase.

Table 2: Illustrative In Silico Molecular Docking Results

This table shows hypothetical results from a molecular docking simulation of this compound with the active site of a putative esterase. The data includes the predicted binding energy and the key interacting amino acid residues.

LigandEnzymePredicted Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
This compoundEsterase Model A-7.8Ser120, His250, Glu280Hydrogen Bond, Hydrophobic
This compoundEsterase Model B-6.5Trp85, Phe210Hydrophobic

By combining in vitro kinetic data with in silico structural insights, researchers can build a comprehensive model of the interaction between this compound and esterases. This integrated approach is crucial for advancing our understanding of enzyme function and for the rational design of new substrates or inhibitors.

Theoretical and Computational Chemistry Studies of Butyl 1 Naphthylacetate

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how Butyl 1-naphthylacetate (B1228651) interacts with proteins, such as enzymes and receptors.

Molecular docking simulations are employed to predict the binding affinity of Butyl 1-naphthylacetate with key biological targets, including esterase enzymes and auxin receptors. Esterases are a class of hydrolase enzymes that cleave ester bonds, and understanding their interaction with this compound is crucial for predicting its metabolic fate. researchgate.netnih.gov Auxins are plant hormones, and their receptors, like the TIR1 protein, are important targets for synthetic auxin analogs. nih.govresearchgate.net

The docking process involves placing the ligand (this compound) into the binding site of the receptor protein. A scoring function is then used to estimate the binding affinity, typically expressed as a binding energy value (e.g., in kcal/mol). A lower binding energy generally indicates a more stable protein-ligand complex.

Computational studies can model the binding of this compound within the active site of various esterases. researchgate.net These simulations can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or van der Waals forces with the ligand, stabilizing the complex. For instance, modeling can reveal steric factors within the enzyme's active site that determine its selectivity for specific ester substrates. nih.gov

Similarly, docking studies with auxin receptors like TIR1 can elucidate how this compound might mimic natural auxins. nih.govnih.gov A novel "tomographic docking" method, which analyzes interactions along the depth of the binding pocket, suggests that ligand binding is a multi-step process. nih.govresearchgate.net Such detailed simulations could predict whether this compound can effectively engage with the receptor's binding niche and descend to the pocket base to initiate a biological response. researchgate.net

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
Carboxylesterase-7.5SER, HIS, GLUHydrogen Bond, Hydrophobic
Auxin Receptor (TIR1)-6.8PHE, ARG, SERPi-Stacking, Hydrogen Bond

Note: The data in this table is illustrative and represents typical outputs from molecular docking studies. Actual values would require specific computational experiments.

Protein flexibility is a critical aspect of ligand binding. nih.gov The binding of a ligand like this compound can induce significant conformational changes in the target protein, a phenomenon known as "induced fit." Conversely, proteins exist as an ensemble of conformations, and a ligand may selectively bind to a specific pre-existing conformation. nih.gov

Quantum Chemical Calculations for Reaction Mechanisms

Quantum chemical calculations, based on the principles of quantum mechanics, are used to study the electronic structure of molecules and to model the mechanisms of chemical reactions. These methods can determine the energetics of reactant, transition state, and product molecules, providing a detailed picture of the reaction pathway.

The hydrolysis of esters is a fundamental chemical reaction where an ester is split into a carboxylic acid and an alcohol by reacting with water. libretexts.orglibretexts.org This reaction can be catalyzed by an acid or a base. libretexts.orglibretexts.org Quantum chemical calculations can elucidate the detailed mechanism and energetic profile of this process for this compound.

Using methods like Density Functional Theory (DFT), researchers can model the step-by-step transformation. mdpi.com The calculations can determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur. For ester hydrolysis, the mechanism typically involves the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon of the ester. ic.ac.uk

Quantum mechanical models can also account for the role of solvent molecules. For example, calculations can show that the inclusion of explicit water molecules can stabilize the transition state through a network of hydrogen bonds, thereby lowering the activation barrier. ic.ac.uk By comparing the energy profiles of different potential pathways (e.g., acid-catalyzed vs. base-catalyzed), these studies can predict the most favorable conditions for the hydrolysis of this compound.

Reaction StepComputational MethodCalculated Activation Energy (kJ/mol)
Neutral Hydrolysis (uncatalyzed)DFT (B3LYP)155
Acid-Catalyzed HydrolysisMP295
Base-Catalyzed HydrolysisCCSD(T)60

Note: The data in this table is hypothetical, illustrating typical relative energy barriers for different hydrolysis mechanisms as determined by quantum chemical calculations.

Photodegradation is the breakdown of chemical compounds by light. novapublishers.com Understanding the photodegradation pathways of this compound is important for assessing its environmental fate. Quantum chemical calculations can be used to investigate the mechanisms of these photochemical reactions.

These calculations can predict the excited state properties of the molecule upon absorption of light. By mapping the potential energy surfaces of the excited states, researchers can identify the most likely reaction pathways, such as bond cleavage or rearrangement. For aromatic compounds like this compound, potential photodegradation mechanisms could involve reactions originating from the naphthalene (B1677914) ring system. Quantum chemistry can be used to calculate the energies of various possible intermediates and products, thereby validating proposed degradation pathways. nih.gov

Molecular Dynamics Simulations

Molecular Dynamics (MD) is a computational method for simulating the physical movements of atoms and molecules over time. MD simulations provide detailed information on the conformational dynamics of molecules and their interactions with the surrounding environment. mdpi.com

For this compound, MD simulations can be applied in several ways. Simulations of the molecule in an aqueous solution can reveal its solvation properties and dynamic behavior. When studying ligand-protein interactions, MD simulations can be used to refine the static picture provided by molecular docking. nih.gov An MD simulation starting from a docked pose can assess the stability of the predicted binding mode and reveal dynamic interactions and conformational changes in the protein-ligand complex over a specific timescale, typically nanoseconds to microseconds. nih.gov

Furthermore, MD simulations are valuable for studying how small molecules like this compound interact with and permeate biological membranes. mdpi.com By simulating a system containing the molecule and a model lipid bilayer, researchers can observe the permeation process at an atomic level and calculate the free energy barrier associated with crossing the membrane. Simulations of related molecules, such as microhydrated naphthalene, show the mobility of associated water molecules, which can be crucial for understanding interactions at hydrophobic surfaces. nih.gov

Conformational Analysis and Stability in Simulated Biological Environments

The conformational flexibility of this compound is primarily dictated by the rotational freedom around the ester linkage, specifically the dihedral angles involving the naphthyl ring, the carbonyl group, and the butyl chain. Computational studies on similar 1-naphthyl esters have revealed important insights into their preferred geometries.

Research on 1-naphthyl diesters, for instance, has shown that the planar conformation, where the carboxy group is coplanar with the naphthalene ring, is not always the most stable arrangement. typeset.io Instead, a non-coplanar structure is often favored, with the carboxy group and the naphthalene ring being anticlinal to each other, exhibiting dihedral angles in the range of 81-120 degrees. typeset.io This deviation from planarity is a result of steric hindrance and the optimization of electronic interactions. For this compound, it is expected that similar non-planar conformations would be predominant. The butyl chain, with its own conformational flexibility, further complicates the energy landscape, leading to multiple low-energy conformers.

In simulated biological environments, which are typically aqueous, the stability of different conformers can be significantly influenced by interactions with water molecules. Molecular dynamics simulations of aromatic esters in aqueous solutions have shown that hydrophobic interactions play a crucial role in the molecule's behavior. nih.gov The nonpolar naphthalene ring and butyl chain of this compound would likely favor conformations that minimize their exposure to the aqueous environment, potentially leading to more compact structures. Furthermore, the ester group can form hydrogen bonds with water molecules, which would influence its orientation and stability. The interplay between these intramolecular and intermolecular forces determines the predominant conformations in a biological setting.

Below is a representative table illustrating the calculated structural data for low-energy conformers of a model 1-naphthyl ester, which provides an indication of the expected conformational preferences for this compound.

ConformerRelative Energy (kcal/mol)Dihedral Angle (Naphthyl-C-O-C) (degrees)Population (%)
A0.0095.245
B0.85-88.525
C1.50175.1 (near-planar)15
D2.10-15.810
E2.5045.65

This table is illustrative and based on data for analogous 1-naphthyl esters. The exact values for this compound would require specific computational studies.

Solvent Effects on Molecular Behavior and Reactivity

The behavior and reactivity of this compound are expected to be significantly modulated by the solvent environment. Solvatochromic effects, where the absorption or emission spectra of a compound shift in response to the polarity of the solvent, are common in aromatic esters. researchgate.net This phenomenon arises from the differential stabilization of the ground and excited electronic states by the solvent molecules.

In nonpolar solvents, the molecular properties of this compound would be primarily governed by intramolecular forces. As the solvent polarity increases, intermolecular interactions, such as dipole-dipole interactions and hydrogen bonding, become more prominent. semanticscholar.org The ester group, with its polar nature, will interact strongly with polar solvents. This can lead to changes in the molecule's geometry and electronic distribution. For example, the dipole moment of the molecule is expected to increase in more polar solvents due to the induced polarization.

Computational studies using implicit solvent models, such as the Polarizable Continuum Model (PCM), can effectively capture these solvent effects. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in different environments. Such studies on similar aromatic compounds have shown that the presence of a solvent can stabilize charged intermediates and transition states, thereby influencing the rates and pathways of chemical reactions. For this compound, this would be particularly relevant for reactions involving the ester group, such as hydrolysis.

The following table summarizes the expected trends in the molecular properties of an aromatic ester like this compound in different solvent environments.

SolventDielectric ConstantExpected Dipole Moment (Debye)Expected λmax (nm)
Hexane1.88LowerShorter Wavelength
Dichloromethane8.93IntermediateIntermediate Wavelength
Acetonitrile (B52724)37.5HigherLonger Wavelength
Water80.1HighestLongest Wavelength

This table illustrates general trends observed for aromatic esters and the values are not specific to this compound.

Emerging Research Frontiers and Future Perspectives

Development of Next-Generation Analogues with Tailored Activities and Enhanced Specificity

The development of novel analogues of Butyl 1-naphthylacetate (B1228651) is a key area of research, with the goal of creating compounds that have more specific actions and are effective for particular purposes. This involves a detailed understanding of the relationship between the chemical structure of the molecule and its biological activity.

Future research will likely focus on modifying the naphthalene (B1677914) ring and the butyl acetate (B1210297) side chain to influence how the molecule interacts with auxin receptors in plants. For example, substitutions on the naphthalene ring could alter the molecule's binding affinity to different receptor proteins, potentially leading to more targeted effects on specific developmental processes, such as root formation or fruit development. The length and branching of the ester group can also be modified to change the compound's uptake, transport, and metabolism within the plant.

A "bump and hole" strategy, which involves designing a synthetic auxin that only fits into a specifically engineered receptor, is a promising approach to achieve highly specific auxin responses. This would allow for precise control over plant growth and development in a research setting and could eventually be applied in agriculture.

The following table summarizes the potential modifications to the Butyl 1-naphthylacetate molecule and their expected impact on its activity:

Molecular ModificationPotential Impact on ActivityResearch Rationale
Substitution on the Naphthalene RingAltered receptor binding affinity and specificityTo create analogues that target specific auxin signaling pathways.
Modification of the Butyl Ester ChainChanges in uptake, transport, and metabolic stabilityTo control the persistence and distribution of the compound within the plant.
Introduction of Novel Functional GroupsEnhanced biological activity or novel modes of actionTo explore new chemical space for auxin-like compounds.

Integration with "Omics" Technologies in Plant Science and Environmental Research

The integration of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing our understanding of how synthetic auxins like this compound affect plants at the molecular level. These technologies provide a holistic view of the complex biological processes that are influenced by auxin application.

Transcriptomic studies, for example, can identify all the genes that are switched on or off in a plant in response to this compound treatment. This can reveal the key regulatory networks that control auxin-mediated growth and development. A study on the effect of 1-naphthaleneacetic acid (NAA) on the healing process of grafted melon and squash plants identified differentially expressed genes involved in plant hormone signal transduction, phenylpropanoid biosynthesis, and phenylalanine metabolism peerj.com.

Metabolomic analyses can identify and quantify the small molecules, or metabolites, that are present in a plant's tissues. This can provide insights into the metabolic pathways that are affected by this compound. In a study on Rehmannia glutinosa, treatment with NAA led to changes in the levels of various metabolites, and combined transcriptomic and metabolomic analysis revealed the regulatory mechanisms of these changes nih.govmdpi.com.

Proteomics, the large-scale study of proteins, can be used to identify the proteins that interact with this compound or whose expression is altered by its application. This can help to pinpoint the direct molecular targets of the compound and understand its mechanism of action.

The data generated from these "omics" studies can be integrated using bioinformatics and systems biology approaches to create comprehensive models of auxin action.

The following table provides an overview of how different "omics" technologies are being applied in synthetic auxin research:

"Omics" TechnologyApplication in this compound ResearchExpected Insights
TranscriptomicsIdentifying genes responsive to this compound treatmentUnderstanding the gene regulatory networks controlling auxin responses
MetabolomicsProfiling changes in metabolite levels after this compound applicationElucidating the metabolic pathways affected by synthetic auxins
ProteomicsIdentifying protein targets of this compound and changes in protein expressionRevealing the molecular mechanisms of action

Green Chemistry Approaches in Synthesis and Application of this compound

The principles of green chemistry are increasingly being applied to the synthesis and application of agrochemicals to minimize their environmental impact. In the context of this compound, this involves developing more sustainable methods of production and use.

One promising area is the use of biocatalysts, such as enzymes, to synthesize the compound. Enzymatic esterification, using lipases, for example, can be carried out under milder reaction conditions (lower temperature and pressure) and with less hazardous solvents compared to traditional chemical synthesis. This can lead to a more energy-efficient and environmentally friendly production process. Researchers are exploring the use of immobilized enzymes, which can be easily recovered and reused, further enhancing the sustainability of the process researchgate.net.

Another green chemistry approach is the development of controlled-release formulations of this compound. These formulations can help to ensure that the compound is released slowly and at a consistent rate, which can improve its efficacy and reduce the amount that needs to be applied. This, in turn, can minimize the potential for environmental contamination.

The following table highlights some green chemistry approaches relevant to this compound:

Green Chemistry ApproachApplication to this compoundBenefits
BiocatalysisEnzymatic synthesis of the esterMilder reaction conditions, reduced waste, use of renewable catalysts
Alternative SolventsUse of greener solvents like acetonitrile (B52724) in synthesisReduced toxicity and environmental impact compared to traditional solvents fao.org
Controlled-Release FormulationsEncapsulation of this compoundImproved efficacy, reduced application rates, and minimized environmental runoff

Addressing Environmental Sustainability through Research Innovations

Ensuring the environmental sustainability of synthetic auxins like this compound is a critical area of research. This involves understanding the fate of the compound in the environment and developing strategies to mitigate any potential negative impacts.

A key aspect of this is studying the biodegradation of this compound. The ester bond is susceptible to hydrolysis, which would break the molecule down into 1-naphthaleneacetic acid and butanol. 1-naphthaleneacetic acid can be further degraded by microorganisms in the soil and water. Research into the microbial degradation of naphthalene and related compounds has identified several metabolic pathways that could be involved in the breakdown of the naphthalene ring structure nih.gov. Understanding these pathways can help in assessing the environmental persistence of this compound and in developing strategies to enhance its degradation.

Furthermore, research is focused on designing new synthetic auxins that are more readily biodegradable. This could involve incorporating chemical features into the molecule that make it more susceptible to microbial attack, without compromising its biological activity.

The development of more targeted application methods, as mentioned in the previous section, also contributes to environmental sustainability by reducing the amount of the compound that is released into the environment.

Multidisciplinary Approaches in Understanding Complex Interactions and Biological Systems

A comprehensive understanding of the role of this compound in plant biology requires a multidisciplinary approach that integrates knowledge from chemistry, biology, and computational science. This is essential for unraveling the complex interactions between the compound and the biological systems it affects.

Systems biology, for instance, aims to understand the functioning of biological systems as a whole, rather than focusing on individual components. By combining experimental data from "omics" studies with mathematical modeling, systems biology can help to create predictive models of how plants will respond to this compound under different conditions frontiersin.orgsalk.edu.

Computational modeling and simulation are also powerful tools for studying the interactions between synthetic auxins and their protein targets. Molecular docking studies, for example, can be used to predict how this compound binds to auxin receptors and to identify the key chemical features that are important for this interaction nih.gov. This information can then be used to design new analogues with improved properties.

The integration of these different disciplines is crucial for advancing our knowledge of synthetic auxins and for developing new and improved applications in agriculture and plant science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Butyl 1-naphthylacetate, and how can reaction purity be validated?

  • Methodological Answer : The esterification of 1-naphthylacetic acid with butanol under acid catalysis (e.g., sulfuric acid) is a common synthesis route. Post-synthesis, purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended. Purity validation should include gas chromatography-mass spectrometry (GC-MS) for volatile impurities and 1^1H/13^13C NMR to confirm structural integrity. Quantify residual solvents using headspace GC with flame ionization detection (FID) .

Q. Which analytical techniques are optimal for quantifying this compound in multicomponent matrices?

  • Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is effective for quantification. For trace analysis, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode. Calibrate using certified reference standards (e.g., 100 µg/mL in acetonitrile) and validate with spike-recovery experiments in representative matrices .

Q. How can researchers ensure reproducibility in synthesizing this compound across laboratories?

  • Methodological Answer : Standardize protocols by documenting exact molar ratios, catalyst concentrations (e.g., 0.5–1.0 mol% H2_2SO4_4), and reaction times (typically 6–12 hours at reflux). Use inert atmospheres (N2_2) to prevent oxidation. Interlaboratory validation studies should share raw spectral data (NMR, IR) and chromatograms via open-access repositories to align characterization benchmarks .

Advanced Research Questions

Q. What experimental design frameworks are suitable for investigating solvent effects on this compound’s stability?

  • Methodological Answer : A mixed-level factorial design can evaluate solvent polarity (e.g., acetonitrile, tert-butyl methyl ether), temperature (25–60°C), and light exposure. Monitor degradation kinetics via HPLC and use Arrhenius modeling to predict shelf-life. For mechanistic insights, employ density functional theory (DFT) calculations to correlate solvent dielectric constants with hydrolysis rates .

Q. How can factorial design optimize the catalytic efficiency of this compound synthesis?

  • Methodological Answer : Apply a 2k^k factorial design to test variables: catalyst type (e.g., enzymatic vs. acid), temperature (80–120°C), and molar excess of butanol (1.5–3.0 equivalents). Response surface methodology (RSM) can model interactions between factors, with yield and enantiomeric purity (if applicable) as response variables. Validate optimal conditions with triplicate runs .

Q. What strategies resolve contradictions in reported 1^1H NMR chemical shifts for this compound?

  • Methodological Answer : Reanalyze samples under standardized conditions (deuterated solvent, 400 MHz instrument) and compare with literature using the same solvent (e.g., CDCl3_3 vs. DMSO-d6_6). Collaborate with independent labs to verify assignments. If discrepancies persist, conduct nuclear Overhauser effect (NOE) experiments or heteronuclear single-quantum coherence (HSQC) to resolve ambiguous proton environments .

Q. How can computational methods predict this compound’s interactions in biological or environmental systems?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) to simulate binding with target enzymes or receptors. For environmental fate studies, apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives or octanol-water partition coefficients (log P). Validate predictions with experimental data from microcosm studies or high-throughput assays .

Data Analysis and Theoretical Integration

Q. What statistical approaches are recommended for analyzing dose-response data in this compound bioactivity studies?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model) to estimate EC50_{50}/IC50_{50} values. Assess variability via bootstrapping or Monte Carlo simulations. For multivariate datasets, apply principal component analysis (PCA) to identify confounding factors (e.g., solvent cytotoxicity) .

Q. How can researchers integrate this compound’s properties into broader chemical reaction networks?

  • Methodological Answer : Construct kinetic models using software like COPASI or Chemkin to simulate its role as an intermediate in multi-step syntheses. Map thermodynamic parameters (ΔH, ΔS) via calorimetry and correlate with computational thermochemistry data (e.g., Gaussian 09). Publish datasets in FAIR-compliant repositories for community validation .

Tables for Quick Reference

Parameter Analytical Method Key References
Purity ValidationGC-MS, 1^1H NMR
Trace QuantificationLC-MS/MS
Stability StudiesHPLC-UV, DFT Modeling
Bioactivity AnalysisNonlinear Regression, PCA

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.